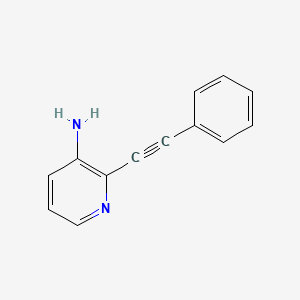

3-Amino-2-(Phenylethynyl)pyridine

Beschreibung

Significance within Pyridine (B92270) and Alkynyl Chemical Landscapes

The importance of 3-amino-2-(phenylethynyl)pyridine stems from the combined functionalities of its constituent parts. Pyridine derivatives are a cornerstone of heterocyclic chemistry, with many exhibiting a wide range of biological activities and material properties. The introduction of an amino group at the 3-position and a phenylethynyl group at the 2-position of the pyridine ring creates a molecule with a specific electronic and steric profile.

The amino group can act as a hydrogen bond donor and a nucleophilic center, influencing the molecule's reactivity and intermolecular interactions. The phenylethynyl group, a rigid and linear substituent, contributes to the molecule's structural framework and electronic properties. This combination allows for the synthesis of more complex molecular structures and materials with tailored characteristics. For instance, the presence of these functional groups provides reactive sites for further chemical modifications, making it a versatile intermediate in organic synthesis.

Historical Context of Initial Investigations and Structural Relevance

The exploration of substituted pyridines has a long history in organic chemistry. Early investigations into the reactions of phenyllithium (B1222949) with 3-substituted pyridines, such as 3-aminopyridine (B143674), demonstrated that the substitution occurs selectively at the 2-position, leading to the formation of 2-phenyl-3-aminopyridine. researchgate.net This regioselectivity laid the groundwork for understanding the reactivity of the pyridine nucleus and paved the way for the synthesis of more complex derivatives like this compound.

The development of metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, has been instrumental in the synthesis of alkynyl-substituted aromatic compounds. These methods provide an efficient means to introduce the phenylethynyl group onto the pyridine ring, leading to the targeted synthesis of this compound and related structures. The structural rigidity and defined geometry of the phenylethynyl group are of particular interest in the design of functional materials and molecules with specific spatial arrangements.

Scope and Research Aims for Advanced Studies of this compound

Current and future research on this compound is focused on leveraging its unique structural and electronic properties for a variety of applications. Key areas of investigation include:

Medicinal Chemistry: The pyridine core is a common motif in many biologically active compounds. Researchers are exploring the potential of this compound as a scaffold for the development of new therapeutic agents. For example, related phenylethynyl-pyridine derivatives, such as 2-methyl-6-(phenylethynyl)-pyridine (MPEP), have been identified as potent and selective antagonists for the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu5), highlighting the potential of this chemical class in neuroscience research. nih.govrsc.org

Materials Science: The rigid, planar structure of the phenylethynylpyridine core makes it an attractive building block for the construction of novel organic materials. Scientists are investigating its use in the synthesis of polymers and macrocycles with interesting photophysical and electronic properties. For example, polymers containing phenylethynyl-terpyridine platinum(II) moieties have been synthesized and studied for their potential applications in materials science. acs.org

Organic Synthesis: The functional groups of this compound provide multiple avenues for further chemical transformations. Advanced studies aim to utilize this compound as a versatile intermediate for the synthesis of more complex heterocyclic systems and functional molecules. The amino and alkynyl groups can be independently or concertedly modified to create a diverse library of compounds for various screening purposes.

Below is a table summarizing some of the key chemical properties of this compound:

| Property | Value |

| Molecular Formula | C13H10N2 |

| Molecular Weight | 194.236 g/mol |

| Exact Mass | 194.084 g/mol |

| Density | 1.19 g/cm³ |

| Boiling Point | 404.3°C at 760 mmHg |

| Flash Point | 227.3°C |

| Refractive Index | 1.66 |

Data sourced from ECHEMI echemi.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-phenylethynyl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-12-7-4-10-15-13(12)9-8-11-5-2-1-3-6-11/h1-7,10H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLFLWWXQBYFQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=C(C=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40465412 | |

| Record name | 3-Amino-2-(Phenylethynyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288254-71-7 | |

| Record name | 3-Amino-2-(Phenylethynyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 3 Amino 2 Phenylethynyl Pyridine

Reactions Involving the Phenylethynyl Moiety

The carbon-carbon triple bond of the phenylethynyl group is a hub of reactivity, readily participating in cyclization, annulation, and cycloaddition reactions. These transformations are pivotal in constructing fused ring systems with significant applications in medicinal chemistry and materials science.

Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., Azaindoles)

One of the most significant applications of 3-Amino-2-(phenylethynyl)pyridine is its role as a key intermediate in the synthesis of 7-azaindoles (pyrrolo[2,3-b]pyridines). These bicyclic aromatic compounds are of considerable interest due to their prevalence in biologically active molecules. The synthesis typically involves a two-step process starting from a 2-amino-3-halopyridine.

The first step is a Sonogashira coupling reaction between a 2-amino-3-halopyridine (commonly 2-amino-3-iodopyridine) and phenylacetylene (B144264) to yield this compound. The subsequent and crucial step is the intramolecular cyclization of this intermediate to form the desired 2-phenyl-7-azaindole. While various conditions have been explored for this cyclization, the use of a strong base like potassium tert-butoxide in the presence of a phase-transfer catalyst such as 18-crown-6 (B118740) in toluene (B28343) at elevated temperatures has proven to be highly effective, providing excellent yields of the cyclized product. organic-chemistry.org This method offers a practical and efficient route to 2-substituted 7-azaindoles, avoiding the need for protecting groups on the amino functionality. organic-chemistry.org

Another powerful method for the construction of indole (B1671886) and azaindole frameworks is the Larock indole synthesis. This palladium-catalyzed heteroannulation reaction involves the coupling of an ortho-haloaniline or a related amino-substituted heterocycle with an alkyne. wikipedia.orgub.edursc.org In the context of this compound, the analogous reaction would involve the intramolecular cyclization of a pre-formed N-substituted derivative or a related precursor, where the palladium catalyst facilitates the formation of the new carbon-nitrogen bond, leading to the pyrrole (B145914) ring of the azaindole system. The versatility of the Larock reaction allows for the synthesis of a wide variety of substituted indoles and their heteroaromatic analogues. ub.edunih.gov

The synthesis of the 7-azaindole (B17877) core is of significant interest in medicinal chemistry, as this scaffold is present in numerous kinase inhibitors and other therapeutic agents. pharmablock.comrsc.org

Table 1: Synthesis of 2-Phenyl-7-azaindole via Cyclization

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| This compound | Potassium tert-butoxide, 18-crown-6, Toluene, 65 °C | 2-Phenyl-1H-pyrrolo[2,3-b]pyridine | Excellent | organic-chemistry.org |

Other Annulation or Cycloaddition Reactions

The phenylethynyl group in this compound can also participate in various other annulation and cycloaddition reactions to construct different fused heterocyclic systems. While specific examples for this exact molecule are not extensively documented, the reactivity of the 2-alkynylpyridine moiety is well-established and provides a strong basis for predicting its behavior.

For instance, intramolecular Diels-Alder reactions of pyridines and pyrimidines bearing alkynyl side chains have been reported. nih.govnih.gov In a hypothetical scenario, if the amino group of this compound were to be modified to incorporate a diene functionality, an intramolecular [4+2] cycloaddition could be envisioned, leading to complex polycyclic structures. The feasibility and outcome of such reactions would be highly dependent on the nature of the tethered diene and the reaction conditions. Generally, intramolecular Diels-Alder reactions are more facile than their intermolecular counterparts. youtube.com

Transition metal catalysis, particularly with gold, has emerged as a powerful tool for activating alkynes towards nucleophilic attack and facilitating cycloaddition reactions. rsc.orgrsc.orgnih.gov Gold(I) catalysts are known to promote the [3+2] cycloaddition of N-allenyl amides with azomethine imines, for example. rsc.org It is conceivable that under appropriate conditions, the phenylethynyl group of this compound could act as a dipolarophile in cycloaddition reactions with various 1,3-dipoles, leading to the formation of five-membered heterocyclic rings fused to the pyridine (B92270) core.

Reactivity at the Amino Group

The primary amino group at the 3-position of the pyridine ring is a versatile functional handle that can undergo a variety of chemical transformations, including acylation, alkylation, and diazotization.

Acylation of the amino group is a common transformation, typically achieved by reacting the parent compound with acyl chlorides or anhydrides in the presence of a base. google.com This reaction leads to the formation of the corresponding amide derivatives. The reactivity of the amino group can be influenced by the electronic nature of the pyridine ring and the steric environment.

Alkylation of the amino group can be accomplished using alkyl halides. chemistryviews.orgnih.gov These reactions can proceed via direct N-alkylation to furnish secondary or tertiary amines. The conditions for such reactions often require a base to neutralize the hydrogen halide formed during the reaction.

Diazotization of the 3-amino group, followed by a Sandmeyer reaction, provides a pathway to introduce a variety of substituents at this position. organic-chemistry.org The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium intermediate can then be displaced by various nucleophiles, such as halides (Cl-, Br-, I-), cyanide (CN-), or hydroxyl (OH-), often with the aid of a copper(I) catalyst. organic-chemistry.org This two-step sequence is a powerful tool for the regioselective functionalization of the pyridine ring.

Table 2: Representative Reactions at the Amino Group

| Reaction Type | Reagent(s) | Product Type |

| Acylation | Acyl chloride or Anhydride, Base | N-Acyl derivative |

| Alkylation | Alkyl halide, Base | N-Alkyl derivative |

| Diazotization/Sandmeyer | 1. NaNO₂, HCl; 2. CuX (X = Cl, Br, CN) | 3-Halo or 3-Cyano derivative |

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is subject to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being governed by the combined electronic effects of the amino and phenylethynyl substituents, as well as the inherent reactivity of the pyridine nucleus.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r), particularly at the positions ortho and para to the nitrogen atom (the 2-, 4-, and 6-positions). stackexchange.comnih.gov The presence of a good leaving group at one of these positions facilitates the reaction. In the case of this compound, direct nucleophilic substitution on the unsubstituted ring is challenging. However, if a leaving group were present at the 4- or 6-position, nucleophilic attack would be favored at these sites. The reaction of 3-aminopyridine (B143674) with phenyllithium (B1222949) has been shown to result in exclusive substitution at the 2-position, highlighting the directing effect of the amino group in nucleophilic additions. researchgate.net

Table 3: Predicted Regioselectivity of Substitution Reactions

| Reaction Type | Directing Effect of Amino Group (at C3) | Directing Effect of Phenylethynyl Group (at C2) | Predicted Major Product(s) |

| Electrophilic Aromatic Substitution | Ortho, Para (to C2, C4) | Meta (to C4, C6) | Substitution at C4 and C6 |

| Nucleophilic Aromatic Substitution | (Activates C2, C4) | (Deactivates) | Substitution favored at positions with a leaving group (e.g., C4, C6) |

Derivatization Strategies and Structural Modifications of 3 Amino 2 Phenylethynyl Pyridine

Substitution on the Phenylethynyl Moiety

Common modifications involve the introduction of various functional groups at different positions of the phenyl ring. These substitutions are typically achieved through Sonogashira coupling reactions between a 2-halo-3-aminopyridine and a correspondingly substituted phenylacetylene (B144264). This method allows for the incorporation of a wide array of substituents, including electron-donating and electron-withdrawing groups.

Table 1: Examples of Substituted 3-Amino-2-(Phenylethynyl)pyridine Derivatives

| Substituent on Phenyl Ring | Resulting Compound Name |

| 4-Fluoro | 3-Amino-2-((4-fluorophenyl)ethynyl)pyridine |

| 4-Chloro | 3-Amino-2-((4-chlorophenyl)ethynyl)pyridine |

| 4-Methoxy | 3-Amino-2-((4-methoxyphenyl)ethynyl)pyridine |

The synthesis of these derivatives has been instrumental in exploring structure-activity relationships for various biological targets. For instance, in the development of novel inhibitors, the substitution pattern on the phenylethynyl moiety has been shown to be a critical determinant of potency and selectivity.

Modifications of the Amino Functional Group

Common derivatization strategies for the amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Introduction of alkyl groups through reactions with alkyl halides.

Formation of Schiff bases: Condensation with aldehydes or ketones.

These modifications can lead to the synthesis of compounds with altered pharmacological profiles. For example, acylation of the amino group has been used to modulate the metabolic stability and cell permeability of drug candidates. mdpi.com

Functionalization of the Pyridine (B92270) Ring System

Direct functionalization of the pyridine ring of this compound presents a more challenging synthetic task due to the electron-deficient nature of the pyridine ring. rsc.org However, strategic approaches can be employed to introduce substituents at various positions of the heterocyclic core.

Electrophilic aromatic substitution reactions are generally difficult on the pyridine ring itself, but can be facilitated by the activating effect of the amino group. Nitration and halogenation are potential reactions, although they may require harsh conditions and can lead to mixtures of regioisomers.

Alternatively, the pyridine ring can be functionalized prior to the introduction of the phenylethynyl group. For instance, starting with a pre-functionalized 2-halopyridine allows for the synthesis of derivatives with substituents at specific positions on the pyridine ring. The presence of substituents on the pyridine ring can influence the electronic properties and steric environment of the molecule, which can be crucial for its biological activity. nih.gov

Development of Pyridine-Fused Derivatives (Structural Focus)

One of the most significant applications of this compound in synthetic chemistry is its use as a precursor for the construction of fused heterocyclic systems. The juxtaposition of the amino and ethynyl (B1212043) groups provides a reactive di-functionalized scaffold that can undergo various cyclization reactions to form polycyclic aromatic compounds.

Pyrazolo[4,3-c]pyridine and Related Pyrazolopyridine Derivatives

The reaction of this compound derivatives with appropriate reagents can lead to the formation of the pyrazolo[4,3-c]pyridine ring system. This is a valuable scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities. The synthesis often involves a cyclization reaction that forms the pyrazole (B372694) ring fused to the pyridine core. sigmaaldrich.com

For example, the condensation of a 3-aminopyridine (B143674) derivative with a 1,3-dicarbonyl compound or its equivalent can lead to the formation of a pyrazolopyridine core. The specific substitution pattern of the final product depends on the starting materials and reaction conditions.

Thieno[3,2-b]pyridine (B153574) Derivatives

The synthesis of thieno[3,2-b]pyridine derivatives from this compound is a less common but feasible transformation. This typically involves a reaction with a sulfur-containing reagent that facilitates the construction of the thiophene (B33073) ring fused to the pyridine core. The resulting thieno[3,2-b]pyridine scaffold is of interest due to its presence in various biologically active molecules. nih.govrsc.org

Imidazo[4,5-b]pyridine and Imidazo[1,2-a]pyridine Analogs

The this compound scaffold is a versatile precursor for the synthesis of various imidazopyridine isomers.

Imidazo[4,5-b]pyridines: These can be synthesized from 2,3-diaminopyridine (B105623) precursors, which can be conceptually derived from 3-amino-2-nitropyridine. Condensation of the diamine with aldehydes or carboxylic acids and their derivatives leads to the formation of the fused imidazole (B134444) ring. nih.govmdpi.comresearchgate.netnih.govirb.hr

Imidazo[1,2-a]pyridines: The synthesis of this class of compounds often starts from a 2-aminopyridine (B139424) derivative. A common method involves the reaction of a 2-aminopyridine with an α-haloketone in a process known as the Chichibabin reaction. beilstein-journals.orgorganic-chemistry.orgnih.govresearchgate.net Alternatively, multicomponent reactions involving a 2-aminopyridine, an aldehyde, and an isocyanide (Groebke–Blackburn–Bienaymé reaction) can also afford substituted imidazo[1,2-a]pyridines. beilstein-journals.org Functionalized 3-amino-imidazo[1,2-a]pyridines have been identified as a novel class of inhibitors for certain enzymes. nih.gov

Table 2: Fused Heterocyclic Systems Derived from this compound Precursors

| Fused Heterocycle | General Synthetic Strategy |

| Pyrazolo[4,3-c]pyridine | Cyclization of a 3-aminopyridine derivative with a 1,3-dicarbonyl equivalent. |

| Thieno[3,2-b]pyridine | Reaction with a sulfur-donating reagent to form the fused thiophene ring. |

| Imidazo[4,5-b]pyridine | Condensation of a 2,3-diaminopyridine with an aldehyde or carboxylic acid derivative. |

| Imidazo[1,2-a]pyridine | Reaction of a 2-aminopyridine with an α-haloketone or via multicomponent reactions. |

The ability to synthesize these diverse fused heterocyclic systems from a common precursor highlights the synthetic utility of this compound and its derivatives in the generation of compound libraries for drug discovery and materials science.

Advanced Spectroscopic Characterization Methodologies for 3 Amino 2 Phenylethynyl Pyridine Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 3-Amino-2-(phenylethynyl)pyridine analogs. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of individual protons and carbon atoms in the molecule.

In the ¹H NMR spectrum of a typical this compound derivative, distinct signals are observed for the aromatic protons on both the pyridine (B92270) and phenyl rings, as well as for the amino group protons. The chemical shifts (δ) of the pyridine protons are influenced by the electron-donating amino group and the electron-withdrawing phenylethynyl substituent. For instance, in related amino-substituted pyridines, the protons on the pyridine ring can appear at specific chemical shifts, with coupling patterns revealing their connectivity. plos.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of all carbon atoms. The quaternary carbons of the ethynyl (B1212043) group typically appear in a characteristic downfield region. For example, in related phenylethynyl compounds, these carbons can be readily identified. The chemical shifts of the pyridine and phenyl ring carbons provide further confirmation of the substitution pattern.

To resolve complex spectral overlaps and unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. wikipedia.org These include:

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the establishment of connectivity between adjacent protons within the pyridine and phenyl rings. wikipedia.orgyoutube.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful tool for assigning the carbon signals based on their attached protons. plos.orgwikipedia.orgyoutube.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the phenylethynyl group and the pyridine ring, as well as the position of the amino group. plos.orgyoutube.com

Total Correlation Spectroscopy (TOCSY): TOCSY can be used to identify all protons within a spin system, which is particularly helpful in complex analogs with multiple substituents. nih.gov

A complete assignment of the NMR signals for a this compound analog can be achieved through a combination of these 1D and 2D NMR experiments. plos.org

Table 1: Representative NMR Data for a Substituted Pyridine Analog

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H3 | 6.75 (d) | 110.2 | C2, C4, C5 |

| H5 | 7.80 (dd) | 138.5 | C3, C4, C6 |

| H6 | 8.10 (d) | 148.0 | C2, C4, C5 |

| NH₂ | 5.50 (s, br) | - | C3, C4 |

| Phenyl-H | 7.30-7.50 (m) | 128.0-132.0 | - |

| C2 | - | 155.0 | H3, H6 |

| C4 | - | 145.0 | H3, H5, H6, NH₂ |

| C-ethynyl | - | 85.0, 95.0 | Phenyl-H |

Note: This is a representative table based on typical chemical shifts for substituted pyridines. Actual values for this compound may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to specific bond vibrations. Key expected absorptions include:

N-H Stretching: The amino group (NH₂) will show symmetric and asymmetric stretching vibrations, typically in the region of 3300-3500 cm⁻¹. tsijournals.com

C≡C Stretching: The alkyne triple bond will have a characteristic stretching vibration, which is often weak in the IR spectrum, appearing around 2100-2260 cm⁻¹.

C=C and C=N Stretching: The aromatic pyridine and phenyl rings will display a series of complex stretching vibrations in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the amino group attached to the pyridine ring is expected in the 1250-1340 cm⁻¹ range. tsijournals.com

C-H Bending: Out-of-plane C-H bending vibrations of the aromatic rings appear in the 690-900 cm⁻¹ region and are indicative of the substitution pattern.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. For this compound, the Raman spectrum would be expected to show:

C≡C Stretching: The alkyne triple bond often gives a strong and sharp signal in the Raman spectrum, making it a useful diagnostic peak.

Aromatic Ring Vibrations: The symmetric breathing modes of the pyridine and phenyl rings are typically strong in the Raman spectrum.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies and intensities, which aids in the assignment of the experimental IR and Raman bands. humanjournals.comresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound Analogs

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amino (NH₂) | N-H Stretch | 3300 - 3500 |

| N-H Bend (Scissoring) | 1590 - 1650 | |

| Alkyne (C≡C) | C≡C Stretch | 2100 - 2260 |

| Aromatic Rings | C=C/C=N Stretch | 1400 - 1600 |

| C-H Bending (out-of-plane) | 690 - 900 | |

| C-N Bond | C-N Stretch | 1250 - 1340 |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions. researchgate.net

The extended conjugation involving the pyridine ring, the amino group, and the phenylethynyl moiety is expected to result in strong absorption bands in the UV region. The position and intensity of these bands are sensitive to the solvent polarity and the presence of substituents on the phenyl ring or the pyridine nucleus. For instance, the absorption spectra of aromatic amino acids and other conjugated systems show distinct maxima that can be influenced by their local environment. thermofisher.comnih.gov

The π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at shorter wavelengths. The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen of the amino group or the pyridine ring) to a π* antibonding orbital, are generally weaker and appear at longer wavelengths. The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted 2-(phenylethynyl)pyridine.

Table 3: Expected UV-Vis Absorption Data for a this compound Analog

| Transition Type | Typical λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π → π | 250 - 300 | High |

| n → π | 320 - 380 | Low to Moderate |

Note: These are estimated values. The actual absorption maxima and molar absorptivities will depend on the specific analog and the solvent used.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the molecular formula of this compound and its analogs. HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition with a high degree of confidence. nih.gov

Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate the molecular ion, typically the protonated molecule [M+H]⁺. The measured mass-to-charge ratio (m/z) is then compared to the calculated exact mass for the proposed molecular formula.

In addition to confirming the molecular weight, the fragmentation pattern observed in the tandem mass spectrum (MS/MS) can provide valuable structural information. miamioh.edu Characteristic fragment ions may arise from the cleavage of the C-C bond between the pyridine and the ethynyl group, or from the loss of small neutral molecules. The fragmentation of related N-heterocyclic compounds often follows predictable pathways. acs.orgnih.gov

Table 4: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed m/z |

| C₁₃H₁₀N₂ | 195.0917 | Consistent with calculated mass |

Single Crystal X-ray Diffraction for Solid-State Structural Determination

The analysis of the crystal packing can reveal intermolecular interactions, such as hydrogen bonding involving the amino group and the pyridine nitrogen, as well as π-π stacking interactions between the aromatic rings. nih.gov These interactions play a crucial role in determining the supramolecular architecture of the compound in the solid state. acs.org For instance, in related pyridine derivatives, the crystal packing can vary from herringbone to parallel arrangements depending on the substituents. acs.org

The crystal structure of a 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile derivative revealed that the molecules are linked by N—H⋯N hydrogen bonds into dimers. nih.gov Similar interactions could be expected for this compound analogs.

Table 5: Representative Crystallographic Data for a Pyridine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~15.7 |

| c (Å) | ~12.6 |

| β (°) | ~94 |

| V (ų) | ~1660 |

| Z | 4 |

Note: This data is representative of a substituted pyridine and actual values will vary for specific this compound analogs. researchgate.net

Theoretical and Computational Studies on 3 Amino 2 Phenylethynyl Pyridine and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. researchgate.net These methods are used to predict the optimized geometry, vibrational frequencies, and various electronic properties of molecules.

For a molecule like 3-Amino-2-(phenylethynyl)pyridine, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure. researchgate.net The optimization process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. For instance, studies on similar pyridine (B92270) derivatives have demonstrated the reliability of DFT in predicting geometries that are in good agreement with experimental data from X-ray crystallography. nih.gov

The vibrational frequencies calculated through DFT can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular vibrations. researchgate.net For this compound, characteristic vibrational modes would include N-H stretching of the amino group, C≡C stretching of the ethynyl (B1212043) linker, and various C-H and C-C vibrations within the pyridine and phenyl rings.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals (HOMO-LUMO), Natural Bond Orbital (NBO) Analysis)

The electronic properties of a molecule are critical to understanding its reactivity and potential as a functional material.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity. nih.gov

In this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, particularly involving the nitrogen lone pair and the π-system. The LUMO, on the other hand, would likely be distributed over the phenylethynyl portion and the pyridine ring, which act as electron-accepting regions. The precise energy values would require specific calculations, but analysis of similar structures suggests the HOMO-LUMO gap would be indicative of a molecule with significant potential for electronic transitions and chemical reactivity. researchgate.netniscair.res.in

Natural Bond Orbital (NBO) Analysis

Below is an illustrative table of the type of data that would be generated from HOMO-LUMO and NBO analyses for a molecule like this compound. The values are hypothetical and serve as an example.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -5.8 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Chemical reactivity and stability |

| NBO Charge on Amino N | -0.9 e | Indicates high electron density |

| NBO Charge on Pyridine N | -0.7 e | Indicates electron-withdrawing nature |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, prone to electrophilic attack) and blue indicating regions of low electron density (positive potential, prone to nucleophilic attack). nih.gov

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the amino group and the pyridine ring nitrogen, making these sites susceptible to interaction with electrophiles or hydrogen bond donors. researchgate.net Conversely, the hydrogen atoms of the amino group and potentially the phenyl ring would exhibit positive potential, indicating their susceptibility to nucleophilic attack. Understanding the MEP is crucial for predicting intermolecular interactions, such as those involved in crystal packing or binding to a biological target. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its function. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies. For a molecule with rotatable bonds like this compound (e.g., the bond connecting the phenyl group to the ethynyl linker), multiple conformations may exist.

Advanced Applications of 3 Amino 2 Phenylethynyl Pyridine in Chemical Science Non Clinical Focus

Fluorescence Properties and Luminescent Material Development

The unique electronic structure of 3-Amino-2-(phenylethynyl)pyridine, characterized by a conjugated system linking an electron-donating amino group and an electron-accepting pyridine (B92270) ring through a phenylethynyl bridge, gives rise to notable photophysical properties. These properties are foundational to its application in luminescent materials.

Investigation of Solvatochromism and Quantum Yields in Phenylethynyl Systems

The fluorescence of phenylethynyl pyridine systems is highly sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. The emission maxima of related amino-substituted pyridine compounds shift to longer wavelengths as solvent polarity increases. rsc.org For instance, studies on 2-amino-3-cyanopyridine (B104079) derivatives show a distinct bathochromic (red) shift in fluorescence emission in more polar solvents like DMSO compared to less polar solvents such as chloroform. sciforum.net This behavior is attributed to the stabilization of the more polar excited state in polar solvents.

Furthermore, the fluorescence can be significantly affected by the nature of the solvent; for example, fluorescence is often largely quenched in protic solvents. rsc.org The efficiency of this fluorescence is quantified by the quantum yield (Φ), which is the ratio of photons emitted to photons absorbed. edinst.com While specific quantum yield data for this compound is not extensively published, the parent fluorophore, 2-aminopyridine (B139424), has been re-evaluated as a quantum yield standard, exhibiting a value of 64.3% in 1M H2SO4 when measured against a quinine (B1679958) bisulphate standard. edinst.com This high intrinsic quantum yield in a protonated state suggests that aminopyridine-based structures are promising core fluorophores.

The following table illustrates the effect of solvent polarity on the fluorescence of related 2-amino-3-cyanopyridine derivatives, demonstrating the principle of solvatochromism. sciforum.net

Table 1: Solvent Effect on Fluorescence Spectra of 2-Amino-3-cyanopyridine Derivatives

| Solvent | Wavelength Shift (nm) |

|---|---|

| Dimethyl sulfoxide (B87167) (DMSO) | High wavelength shift |

| Ethanol (EtOH) | Moderate shift |

| Acetonitrile (CH3CN) | Moderate shift |

| Chloroform (CHCl3) | Low shift |

| N,N-dimethylformamide (DMF) | High wavelength shift |

| Ethyl acetate (B1210297) (AcOEt) | Low shift |

This interactive table demonstrates that as solvent polarity increases, a notable shift in the fluorescence wavelength is observed, with the highest shifts occurring in polar aprotic solvents like DMSO and DMF. sciforum.net

Influence of Substituents and Conjugation on Photophysical Properties

The photophysical properties of the aminopyridine-ethynyl framework can be precisely tuned by modifying its chemical structure. The introduction, removal, or alteration of substituent groups has a profound impact on the absorption and emission wavelengths, as well as the fluorescence quantum yield.

The nature of the substituent on the amino group and at other positions on the pyridine ring dictates the electronic properties of the molecule. For example, in a series of 2-amino-6-phenylpyridine-3,4-dicarboxylates, altering the substituent on the amine from a tertiary butyl group to various phenyl groups resulted in only minor fluctuations in the quantum yield (around 0.30-0.44) and a small 5 nm redshift in emission. nih.gov However, replacing the phenyl group at the 6-position with an n-octyl group caused a dramatic decrease in the quantum yield to 0.02 and a significant blue-shift in emission from 480 nm to 455 nm, demonstrating the critical role of the aromatic group in the conjugated system. nih.gov

The position of the nitrogen atom within the pyridine ring is also crucial. Computational and experimental studies on meso-pyridyl-BODIPYs have shown that 2-pyridyl isomers are consistently less fluorescent than their 3- and 4-pyridyl counterparts. mdpi.com This is attributed to differences in the potential energy surfaces in the excited state, where the 2-pyridyl substitution allows for non-planar conformations that quench fluorescence. mdpi.com Furthermore, the simple addition of an amino group to a polypyridyl system like 2,2':6',2"-terpyridine can transform it into a highly fluorescent compound, with the 6-aminobipyridyl unit acting as the primary fluorophore. rsc.org

The table below, based on data from related aminopyridine derivatives, details how specific structural modifications influence fluorescence quantum yield and emission wavelength. nih.gov

Table 2: Influence of Substituents on Aminopyridine Fluorescence

| Compound Description | Substituent at Position 6 | Substituent on Amine | Max Emission (λem) | Quantum Yield (Φ) |

|---|---|---|---|---|

| Aminopyridine 1 | Phenyl | tert-Butyl | 480 nm | 0.34 |

| Aminopyridine 3 | Phenyl | Cyclohexyl | 480 nm | 0.31 |

| Aminopyridine 7 | 4-Bromophenyl | tert-Butyl | 485 nm | 0.22 |

| Aminopyridine 8 | n-Octyl | tert-Butyl | 455 nm | 0.02 |

| Aminopyridine 11 | Phenyl | H (unsubstituted amine) | 480 nm | 0.01 |

This interactive table highlights key structure-property relationships. Replacing the phenyl group at position 6 with an alkyl chain (Compound 8) drastically reduces fluorescence efficiency. nih.gov Removing the bulky t-butyl group from the amine (Compound 11) also leads to a near-total loss of quantum yield, while modifying the ester groups to alcohols (Compound 13) can significantly enhance it. nih.gov

Chemosensing Applications

The inherent fluorescence of the this compound scaffold, combined with the chemical reactivity of the pyridine nitrogen and amino group, makes it an excellent candidate for the development of chemosensors for pH, ions, and other small molecules.

pH Sensing Capabilities of Pyridine-Ethynyl Systems

Pyridine-ethynyl systems are effective fluorescent pH sensors. The basic nitrogen atom on the pyridine ring can be reversibly protonated and deprotonated in response to changes in the acidity of the medium. nih.gov In polymeric systems containing pyridine-ethynyl units, the addition of an acid such as HCl leads to protonation of the pyridine nitrogen. nih.gov This event alters the internal charge transfer (ICT) characteristics of the molecule, resulting in a decrease in fluorescence intensity and a red-shift of the emission wavelength. nih.gov

Conversely, the addition of a base like NaOH deprotonates the nitrogen, causing the fluorescence intensity to increase and return to its original state. nih.gov This reversible, ratiometric response allows for the quantitative detection of pH. nih.govnih.gov The ability to visually detect pH changes through fluorescence makes these systems valuable tools in chemical analysis. nih.gov

Exploration in Ion and Small Molecule Detection

The application of aminopyridine derivatives extends beyond pH sensing to the detection of various metal ions and small molecules. nih.gov The nitrogen and oxygen atoms within these structures can act as binding sites for cations. For instance, a chemosensor based on a 3-aminopyridine (B143674) salicylidene scaffold has demonstrated high sensitivity and selectivity for the detection of biologically and environmentally relevant metal ions, including Cu(II), Al(III), and Fe(III). nih.gov

The design of such sensors often relies on a "turn-on" or "turn-off" fluorescence mechanism, where the binding of a target analyte either enhances or quenches the emission. Pyridine derivatives have shown a strong affinity for a wide range of species, and ongoing research aims to develop highly selective chemosensors for various anions, cations, and neutral molecules, including biological thiols like cysteine and glutathione. nih.govresearchgate.net

Ligand Design for Catalysis and Coordination Chemistry

In addition to its photophysical and sensing applications, this compound is a versatile building block for ligand design in coordination chemistry and catalysis. The molecule features two primary coordination sites: the nitrogen atom of the pyridine ring and the exocyclic amino group. This arrangement allows it to act as a bidentate chelating ligand, forming stable complexes with a variety of metal centers.

The incorporation of such pyridine-based ligands is a key strategy in the construction of sophisticated supramolecular structures, including metal-organic frameworks (MOFs). acs.org The geometric and electronic properties of the ligand—defined by the rigid phenylethynyl spacer and the functional amino group—can direct the assembly of specific framework topologies and introduce functionality into the pores of the material. These tailored MOFs and coordination complexes are explored for applications in gas storage and separation, as well as in heterogeneous catalysis, where the metal centers act as active sites and the ligand framework provides stability and substrate selectivity. acs.org

Role as Ligands in Organometallic Complexes

The this compound molecule possesses multiple coordination sites, primarily the nitrogen atom of the pyridine ring and the nitrogen of the 3-amino group. This arrangement allows it to function as a versatile ligand, capable of forming stable complexes with a variety of transition metals. The aminopyridine scaffold is well-established in coordination chemistry for its ability to form chelate rings with metal centers, enhancing complex stability. elsevierpure.comresearchgate.netscirp.org

The coordination behavior of aminopyridine ligands can range from monodentate, typically through the more basic pyridine nitrogen, to bidentate, involving both the pyridine and the amino nitrogens. researchgate.netresearchgate.net In the case of this compound, bidentate coordination would result in a five-membered chelate ring, a favored conformation in organometallic chemistry. Research on related 3-aminopyridine systems shows the formation of both mononuclear complexes, where the ligand is terminal, and polymeric structures where the ligand acts as a bridge between metal centers (μ2-3-ampy). elsevierpure.comresearchgate.net

The presence of the bulky phenylethynyl group at the 2-position introduces significant steric and electronic effects. Sterically, it can influence the geometry of the resulting complex and dictate the accessibility of the metal center for further reactions. Electronically, the π-system of the phenylethynyl group can engage in non-covalent π-π interactions, which can stabilize the crystal packing of the complexes. elsevierpure.com Furthermore, this group can modulate the electron density at the metal center, which is a critical factor for catalytic applications.

While specific complexes of this compound are not extensively documented, its structural features allow for the postulation of various potential organometallic complexes with metals frequently used in catalysis, such as those from Groups IV, VIII, IX, and X.

| Metal Center | Potential Complex Structure | Coordination Mode | Rationale based on Analogous Systems |

|---|---|---|---|

| Palladium(II) | [Pd(L)Cl2], [Pd(L)2]Cl2 | Bidentate (N, N') | Pd(II) complexes with pyridine derivatives are common and are used as precatalysts in cross-coupling reactions. acs.org |

| Iridium(III)/Rhodium(III) | [M(L)(Cp*)Cl]Cl | Bidentate (N, N') | Rh(III) and Ir(III) form stable half-sandwich complexes with bidentate N,N-ligands, which are active in various catalytic transformations. nih.gov |

| Iron(II) | [Fe(L)2Cl2] | Bidentate (N, N') | Fe(II) complexes with aminopyridine ligands are known catalysts for Atom Transfer Radical Polymerization (ATRP). nsf.gov |

| Cobalt(II)/Nickel(II) | [M(L)2(H2O)2]X2 | Bidentate (N, N') or Bridging | Co(II) and Ni(II) readily form octahedral complexes with 3-aminopyridine, some of which are polymeric. elsevierpure.comresearchgate.net |

| Titanium(IV)/Zirconium(IV) | [M(L)2Cl2] | Bidentate (N, N') | Group IV metals with aminopyridinato ligands are explored as catalysts for olefin polymerization. researchgate.netvot.pl |

Exploration in Various Catalytic Systems

The tailored electronic and steric properties of organometallic complexes derived from this compound make them promising candidates for homogeneous catalysis. The aminopyridine framework is a staple in the design of catalysts for a range of chemical transformations. nsf.govresearchgate.netekb.eg

One significant area of application is in polymerization reactions. Group IV metal complexes bearing aminopyridinato ligands have been extensively investigated as catalysts for olefin polymerization. researchgate.netvot.pl When activated with a co-catalyst like methylaluminoxane (B55162) (MAO), these systems can produce high-molecular-weight polymers. The substituents on the aminopyridine ligand play a crucial role in the catalyst's activity and the properties of the resulting polymer. The phenylethynyl group in this compound could influence the electronic nature of the metal center and the steric environment around it, potentially leading to polymers with distinct characteristics.

Another promising application lies in Atom Transfer Radical Polymerization (ATRP). Iron complexes with aminopyridine-based ligands have demonstrated catalytic activity in the ATRP of monomers like styrene. nsf.gov The substituents on the ligand are known to affect the catalytic activity; for instance, electron-donating groups can enhance the rate of polymerization. The electronic impact of the phenylethynyl group could therefore be harnessed to fine-tune the performance of such iron-based ATRP catalysts.

Furthermore, palladium complexes are cornerstones of cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. acs.org Palladium(II) complexes with substituted pyridine ligands have been successfully employed as precatalysts for these transformations. The electronic nature of the substituents on the pyridine ring can influence the catalytic efficiency. The this compound ligand combines an electron-donating amino group with an electron-withdrawing alkynyl group, presenting a unique electronic profile that could be beneficial for catalytic cycles involving oxidative addition and reductive elimination steps.

Finally, iron complexes of pyridine-substituted ligands have also been explored as catalysts for oxidation reactions, such as the oxidation of sulfides and styrenes using hydrogen peroxide as an oxidant. rsc.org The ligand structure is critical for the catalytic activity and selectivity of these systems. The unique substitution pattern of this compound could lead to novel reactivity in such oxidative processes.

| Catalytic Reaction | Proposed Metal Center | Role of the Ligand | Reference to Analogous System |

|---|---|---|---|

| Olefin Polymerization | Ti(IV), Zr(IV) | Steric and electronic tuning of the active site; enhances polymer properties. | Group IV aminopyridinato complexes show good catalytic activities for olefin polymerization. researchgate.netvot.pl |

| Atom Transfer Radical Polymerization (ATRP) | Fe(II), Cu(I) | Modulates redox potential of the metal center, influencing polymerization rate and control. | Iron-aminopyridine complexes catalyze ATRP of styrene. nsf.gov |

| Suzuki-Miyaura Cross-Coupling | Pd(II) | Stabilizes the palladium center and influences the efficiency of the catalytic cycle. | Pd(II)-pyridine complexes are effective precatalysts for Suzuki-Miyaura reactions. acs.org |

| Heck Reaction | Pd(II) | Controls the activity and stability of the palladium catalyst. | Structurally diverse Pd(II)-pyridine complexes have been tested in Heck reactions. acs.org |

| Oxidation Reactions | Fe(II) | Modulates the reactivity of the iron center towards oxidants like H2O2. | Fe(II) complexes with pyridine-based ligands catalyze oxidation of thioanisole (B89551) and styrene. rsc.org |

Mechanistic Investigations of Chemical Reactions Involving 3 Amino 2 Phenylethynyl Pyridine

Reaction Kinetics and Determination of Rate-Determining Steps

Kinetic studies are instrumental in elucidating reaction mechanisms by providing quantitative data on reaction rates, the influence of reactant concentrations, and temperature effects. While specific kinetic data for reactions of 3-amino-2-(phenylethynyl)pyridine are not extensively documented, insights can be drawn from analogous systems, such as the intramolecular cyclization of other alkynyl heteroaromatics.

In base-catalyzed cyclizations of related 2-alkynyl-3-aminoheterocycles, the rate of reaction is often dependent on the concentration of both the substrate and the base. This suggests that the initial deprotonation or the subsequent tautomerization to an allene (B1206475) intermediate could be the rate-determining step. For instance, in the cyclization of substrates featuring a tethered nitrile, the use of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is common. The reaction rate is observed to be significantly influenced by the nature of the solvent and the electronic properties of the substituents on the aromatic rings.

A hypothetical kinetic study of a base-catalyzed cyclization of this compound could yield data similar to that observed for related systems. The rate law would likely be second order, first order in the substrate and first order in the base.

Table 1: Hypothetical Rate Data for the Base-Catalyzed Cyclization of an Alkynyl-Heteroaromatic Substrate

| Experiment | Initial [Substrate] (M) | Initial [Base] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 3.1 x 10⁻⁵ |

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of transient intermediates are paramount to confirming a proposed reaction mechanism. For reactions involving this compound, several types of intermediates can be postulated based on studies of similar molecules.

In base-catalyzed intramolecular cyclizations, a key intermediate that has been observed in related systems is the allene tautomer. nih.gov The reaction is initiated by the base abstracting a proton, leading to an ion pair, which then tautomerizes to form an allene. This allene intermediate is highly reactive and readily undergoes electrocyclization. The presence of such an allene has been confirmed through in situ ¹H NMR analysis in studies of analogous compounds, where the characteristic signals of the allene protons can be observed at a steady-state concentration. nih.gov

Gold-catalyzed cyclizations of alkynes are proposed to proceed through the formation of gold-alkyne π-complexes. scilit.com These intermediates activate the alkyne moiety toward nucleophilic attack. In the case of this compound, the amino group can act as the intramolecular nucleophile. The resulting vinylgold intermediate can then undergo protodeauration to yield the cyclized product and regenerate the gold catalyst. While often too reactive to be isolated, these gold-alkyne and vinylgold intermediates have been characterized in detail in numerous mechanistic studies of gold catalysis. scilit.com

Table 2: Spectroscopic Evidence for Proposed Intermediates in Related Reactions

| Intermediate Type | Spectroscopic Method | Key Observation | Reference |

| Allene Tautomer | ¹H NMR | Appearance of characteristic signals for allenic protons during the reaction. | nih.gov |

| Gold-Alkyne π-Complex | X-ray Crystallography | Structural determination of stable gold-alkyne complexes. | scilit.com |

| Vinylgold Species | NMR Spectroscopy | Characterization of vinylgold intermediates at low temperatures. | scilit.com |

Elucidation of Proposed Reaction Pathways and Energy Profiles

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping out reaction pathways and understanding the energetics of chemical transformations. For reactions of this compound, DFT calculations can provide detailed energy profiles for proposed mechanisms, helping to distinguish between different possible routes.

A plausible reaction pathway for the base-catalyzed cyclization involves the initial tautomerization of the alkyne to an allene, followed by a net-[4+2] cycloaddition with a pendant nitrile, if present. nih.gov DFT studies on similar systems support this mechanism, indicating that the tautomerization step has a moderate activation barrier, and the subsequent cyclization is a rapid, exothermic process. nih.gov

For a gold-catalyzed intramolecular hydroamination, the reaction pathway would likely initiate with the coordination of the alkyne to the gold(I) catalyst. This is followed by the nucleophilic attack of the amino group on the activated alkyne, which can occur in either an exo or endo fashion. The resulting intermediate then undergoes protodeauration to afford the final product. DFT calculations can predict the activation energies for both the exo and endo pathways, often revealing a preference for one over the other.

In a gold(III)-catalyzed reaction, the proposed mechanism may involve initial coordination of the alkyne to the gold(III) center, followed by nucleophilic attack. nih.gov A subsequent 1,2-migration and aromatization can lead to the final product. The Gibbs free energy profile for such a reaction, as computed by DFT, can reveal the stability of intermediates and the heights of transition state barriers. acs.org For example, a computed Gibbs free energy profile for a related gold-catalyzed reaction showed an initial unstable intermediate with a Gibbs free energy of 23.2 kcal/mol relative to the reactants. acs.org

Table 3: Computationally Predicted Energy Changes for a Generic Gold-Catalyzed Cyclization

| Reaction Step | Species | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| Reactants | Substrate + Au(I) Catalyst | 0.0 |

| Coordination | Gold-Alkyne π-Complex | -5.0 |

| Transition State for Nucleophilic Attack | [TS1] | +15.0 |

| Intermediate | Vinylgold Species | -10.0 |

| Transition State for Protodeauration | [TS2] | +5.0 |

| Products | Cyclized Product + Au(I) Catalyst | -25.0 |

Note: The values in this table are illustrative and based on typical energy profiles for gold-catalyzed cyclizations.

Future Directions and Emerging Research Avenues in 3 Amino 2 Phenylethynyl Pyridine Chemistry

Exploration of Novel and Efficient Synthetic Pathways

The synthesis of functionalized pyridines is a dynamic area of research, with a continuous drive for more efficient, selective, and sustainable methods. nih.gov For a molecule like 3-Amino-2-(phenylethynyl)pyridine, the key challenge lies in the precise installation of the amino and phenylethynyl groups onto the pyridine (B92270) ring.

Future research will likely focus on advancing transition-metal-catalyzed cross-coupling reactions, which are instrumental in forming carbon-carbon bonds. nih.gov The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, stands out as a primary method for introducing the phenylethynyl moiety. nih.gov Investigations into the synthesis of related 2-amino-3-alkynylpyridines have demonstrated the feasibility of this approach, providing a template for the synthesis of the title compound. nih.gov

A critical area for development will be the exploration of more efficient and robust catalyst systems. This includes the use of well-defined palladium precatalysts, novel phosphine (B1218219) ligands, and copper-free Sonogashira protocols to enhance reaction yields, reduce catalyst loading, and improve substrate scope under milder conditions. Furthermore, direct C-H activation strategies are emerging as a powerful tool for the functionalization of pyridine rings, potentially offering a more atom-economical route to this compound by avoiding the pre-functionalization of the pyridine core. nih.gov

Table 1: Illustrative Synthetic Conditions for 2-Amino-3-alkynylpyridines via Sonogashira Coupling

| Entry | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 85 |

| 2 | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene (B28343) | 80 | 78 |

| 3 | Pd/C | K₂CO₃ | H₂O | 90 | 65 |

This table presents a summary of reported conditions for the synthesis of related compounds and serves as a potential starting point for the synthesis of this compound. The data is illustrative and based on findings for similar structures. nih.gov

Development of Advanced Functional Materials with Tunable Properties

The unique combination of a hydrogen-bonding amino group, a π-conjugated phenylethynyl arm, and a coordinating pyridine nitrogen suggests that this compound could be a versatile building block for advanced functional materials. The development of such materials is a promising future research direction. nih.gov

The presence of both donor (amino) and acceptor (pyridine nitrogen) sites, along with the extended π-system, makes this molecule a candidate for applications in optoelectronics. Research could explore its potential as a component in organic light-emitting diodes (OLEDs), fluorescent sensors, or nonlinear optical materials. The ability to tune the electronic properties through substitution on the phenyl ring or modification of the amino group would be a key area of investigation.

Furthermore, the pyridine nitrogen and the amino group are excellent coordination sites for metal ions. This opens up the possibility of designing and synthesizing coordination polymers and metal-organic frameworks (MOFs). These materials could exhibit interesting properties such as luminescence, porosity for gas storage and separation, or catalysis. The rigid nature of the phenylethynyl linker could lead to the formation of well-defined and stable structures. Future work will likely involve the synthesis of metal complexes and coordination polymers and the characterization of their structural and functional properties.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis is a powerful paradigm in modern chemical research. For this compound, this integrated approach will be crucial for accelerating the discovery and optimization of its properties and applications. nih.govresearchgate.net

Computational chemistry can provide valuable insights into the electronic structure, molecular geometry, and reactivity of the molecule. nih.govresearchgate.net Density Functional Theory (DFT) calculations, for instance, can be employed to predict key properties such as HOMO-LUMO energy gaps, which are relevant for optoelectronic applications, and to understand the regioselectivity of further functionalization reactions. Molecular modeling can also be used to simulate the interaction of the molecule with biological targets or to predict the structures of self-assembled monolayers or coordination polymers.

A key future direction will be the use of computational screening to guide experimental efforts. By calculating the properties of a virtual library of derivatives with different substituents on the phenyl ring, researchers can identify promising candidates for synthesis and testing. This rational design approach can save significant time and resources compared to traditional trial-and-error methods. The subsequent experimental validation of the computational predictions will then create a feedback loop, leading to the refinement of the theoretical models and a deeper understanding of the structure-property relationships. nih.govresearchgate.net

Table 2: Representative Calculated Properties for Aminopyridine Isomers

| Property | 2-Aminopyridine (B139424) | 3-Aminopyridine (B143674) | 4-Aminopyridine |

| Dipole Moment (Debye) | 2.05 | 2.59 | 3.82 |

| HOMO Energy (eV) | -5.98 | -6.02 | -5.89 |

| LUMO Energy (eV) | -0.15 | -0.11 | -0.09 |

This table presents representative computational data for parent aminopyridines to illustrate the type of information that can be obtained through theoretical calculations. These values can serve as a baseline for understanding the electronic properties of more complex derivatives like this compound.

Application of Sustainable and Green Chemistry Methodologies in Synthesis and Transformation

The principles of green chemistry are increasingly shaping the landscape of chemical synthesis, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. researchgate.net The future development of the chemistry of this compound will undoubtedly be influenced by these principles.

A major focus will be on the development of catalytic systems that are not only efficient but also environmentally benign. This includes the use of earth-abundant metal catalysts as alternatives to precious metals like palladium, as well as the design of recyclable catalysts. The use of greener solvents, such as water, ionic liquids, or bio-based solvents, in the synthesis and functionalization of this compound will also be a key research area. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-amino-2-(phenylethynyl)pyridine and its derivatives?

- Methodological Answer : Copper-catalyzed tandem cyclization (e.g., using 2-isothiocyanato-3-(phenylethynyl)pyridine as a precursor) and alkyne coupling reactions (e.g., Sonogashira coupling) are commonly employed. Optimize reaction conditions (e.g., catalyst loading, solvent polarity) to enhance yield and regioselectivity . Characterization via , , and high-resolution mass spectrometry (HRMS) is critical for structural validation.

Q. How can researchers ensure purity and stability of this compound during storage?

- Methodological Answer : Use analytical techniques such as HPLC (with UV detection at 254 nm) and TLC (silica gel, ethyl acetate/hexane eluent) to monitor purity. Store the compound under inert atmosphere (argon) at −20°C in amber vials to prevent photodegradation and oxidation. Regularly validate stability via accelerated aging studies .

Q. What safety protocols are recommended for handling this compound in the lab?

- Methodological Answer : Follow GHS hazard codes for pyridine derivatives (e.g., skin/eye irritation, respiratory risks). Use PPE (nitrile gloves, lab coat), conduct experiments in fume hoods, and maintain an emergency eyewash station. Refer to Safety Data Sheets (SDS) for spill management and first-aid measures (e.g., 15-minute eye rinsing with water) .

Advanced Research Questions

Q. How does this compound interact with metabotropic glutamate receptors (mGluRs), and what experimental models validate its selectivity?

- Methodological Answer : Conduct radioligand binding assays (-MPEP competition studies) to assess affinity for mGluR5. Use HEK-293 cells expressing human mGluR5 and calcium flux assays to measure functional antagonism. Compare results with structurally related antagonists (e.g., MTEP) to confirm selectivity .

Q. What strategies resolve contradictions in behavioral data for this compound across different animal models?

- Methodological Answer : Standardize dosing protocols (e.g., mg/kg ranges correlating with receptor occupancy, as in MPEP studies) and control for variables like strain-specific metabolism (e.g., Sprague-Dawley vs. Flinders Sensitive Line rats). Use positron emission tomography (PET) with -ABP688 to quantify in vivo receptor engagement .

Q. How can structure-activity relationship (SAR) studies improve the pharmacological profile of this compound analogs?

- Methodological Answer : Synthesize analogs with modified substituents (e.g., methyl, trifluoromethyl groups at the pyridine ring) and evaluate their mGluR5 binding affinity via surface plasmon resonance (SPR). Correlate lipophilicity (logP values) with blood-brain barrier penetration using PAMPA assays .

Q. What in vitro-to-in vivo translation challenges arise when studying this compound, and how are they addressed?

- Methodological Answer : Address discrepancies in potency by integrating microdialysis (e.g., dopamine release in rat striatum) with in vitro IC values. Use pharmacokinetic modeling to account for plasma protein binding and metabolic clearance (e.g., cytochrome P450 isoforms) .

Q. How do environmental factors influence the degradation of this compound in wastewater, and what analytical methods detect its residues?

- Methodological Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with solid-phase extraction (SPE) to quantify degradation products (e.g., hydroxylated metabolites). Simulate environmental conditions (pH, UV exposure) to study hydrolysis pathways .

Data Contradiction Analysis

Q. Why do studies report conflicting effects of this compound on food intake and reward pathways?

- Methodological Answer : Discrepancies may arise from dose-dependent effects (e.g., <50% vs. >80% mGluR5 occupancy) or interaction with co-administered reinforcers (e.g., nicotine, ethanol). Use within-subject crossover designs and control for baseline feeding behavior to isolate compound-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.